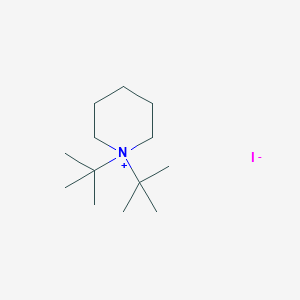

1,1-Di-tert-butylpiperidin-1-ium iodide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

105938-84-9 |

|---|---|

Molecular Formula |

C13H28IN |

Molecular Weight |

325.27 g/mol |

IUPAC Name |

1,1-ditert-butylpiperidin-1-ium;iodide |

InChI |

InChI=1S/C13H28N.HI/c1-12(2,3)14(13(4,5)6)10-8-7-9-11-14;/h7-11H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

ZPTGXDMWMYGVPA-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)[N+]1(CCCCC1)C(C)(C)C.[I-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 1,1 Di Tert Butylpiperidin 1 Ium Iodide

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,1-di-tert-butylpiperidin-1-ium iodide is expected to show distinct signals corresponding to the protons of the two tert-butyl groups and the piperidine (B6355638) ring.

tert-Butyl Protons: A prominent, sharp singlet would appear in the upfield region, typically around 1.5 ppm. This signal would integrate to 18 protons, representing the two equivalent tert-butyl groups attached to the quaternary nitrogen atom. The singlet nature arises from the absence of adjacent protons for spin-spin coupling.

Piperidine Protons: The protons on the piperidine ring would exhibit more complex signals. The protons on the carbons adjacent to the nitrogen (α-protons, C2/C6) would be deshielded due to the positive charge on the nitrogen, appearing as a multiplet further downfield, estimated around 3.5-3.7 ppm. The protons on the carbons further away (β-protons at C3/C5 and the γ-proton at C4) would appear as overlapping multiplets in the more upfield region of approximately 1.7-2.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides confirmation of the carbon framework.

tert-Butyl Carbons: Two signals are expected for the tert-butyl groups. The quaternary carbons directly attached to the nitrogen would appear significantly downfield (estimated ~70-75 ppm) due to the direct attachment to the positively charged nitrogen. The methyl carbons of the tert-butyl groups would produce a sharp signal in the upfield region, typically around 25-30 ppm.

Piperidine Carbons: The carbon atoms of the piperidine ring would show three distinct signals. The α-carbons (C2/C6) would be the most deshielded of the ring carbons, appearing around 60-65 ppm. The β-carbons (C3/C5) would be found further upfield, followed by the γ-carbon (C4) at the most upfield position of the ring carbons.

Table 1: Predicted NMR Data for this compound Data is estimated based on analogous structures.

| ¹H NMR | |||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | ~1.5 | Singlet | 18H |

| α-CH₂ (Piperidine C2, C6) | ~3.6 | Multiplet | 4H |

| β,γ-CH₂ (Piperidine C3, C4, C5) | ~1.8 | Multiplet | 6H |

| ¹³C NMR | |||

| Assignment | Predicted Chemical Shift (δ, ppm) | ||

| -C(CH₃)₃ | ~72 | ||

| -C(CH₃)₃ | ~26 | ||

| α-C (Piperidine C2, C6) | ~62 | ||

| β-C (Piperidine C3, C5) | ~22 | ||

| γ-C (Piperidine C4) | ~20 |

Single Crystal X-ray Diffraction Analysis of Piperidinium (B107235) Iodide Crystal Structures

While a specific crystal structure for this compound is not documented in the surveyed literature, analysis of related piperidinium salts provides insight into expected structural features. nih.govnih.gov Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and crystal packing.

For a related compound, piperidinium 4-nitrophenolate, the piperidine ring adopts a stable chair conformation. nih.govresearchgate.net In the crystal lattice of various piperidinium halides, the packing is often governed by hydrogen bonds and electrostatic interactions between the cation and the anion, forming infinite chains or more complex layered structures. nih.govnih.gov

Morphological and Thermal Characterization Techniques (SEM, TGA, DSC, DRX)

Scanning Electron Microscopy (SEM)

SEM analysis would reveal the surface morphology and particle shape of the crystalline powder. The appearance could range from well-defined geometric crystals to irregular aggregates, depending on the crystallization conditions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show thermal stability up to a certain temperature, followed by a sharp decrease in mass corresponding to its decomposition. The decomposition temperature would indicate the limit of its thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is used to detect thermal transitions such as melting, crystallization, and solid-state phase changes. A DSC scan would show an endothermic peak corresponding to the melting point of the compound. The temperature and enthalpy of this peak are characteristic physical properties.

Powder X-ray Diffraction (DRX/PXRD)

Powder X-ray diffraction is used to confirm the crystalline nature of the bulk material. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), would display a series of sharp peaks. The position and intensity of these peaks are unique to the compound's crystal structure and can be used for phase identification and purity assessment.

Elemental Analysis and Mass Spectrometry for Compositional Verification

Elemental Analysis

Elemental analysis is a crucial technique for verifying the empirical formula of a pure compound by determining the percentage composition of its constituent elements. For this compound (C₁₃H₂₈IN), the theoretical elemental composition can be calculated. Experimental results from a CHN (carbon, hydrogen, nitrogen) analyzer would be compared against these theoretical values to confirm the compound's purity and composition.

Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Using a technique like Electrospray Ionization (ESI), the analysis of this compound would show a prominent peak for the cation, [C₁₃H₂₈N]⁺. The theoretical mass of this cation is calculated to be approximately 198.22 g/mol . The detection of this specific m/z value would unequivocally confirm the identity of the cationic portion of the salt.

Table 2: Calculated Compositional Data for this compound

| Elemental Analysis (Calculated for C₁₃H₂₈IN, Molar Mass: 325.27 g/mol) | |

|---|---|

| Carbon (C) | 48.00% |

| Hydrogen (H) | 8.68% |

| Iodine (I) | 39.02% |

| Nitrogen (N) | 4.31% |

| Mass Spectrometry (Calculated) | |

| Cationic Formula | [C₁₃H₂₈N]⁺ |

| Cationic Mass (m/z) | 198.22 |

Computational and Theoretical Investigations of 1,1 Di Tert Butylpiperidin 1 Ium Iodide

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. mdpi.comnih.gov It provides detailed information about molecular geometry, orbital energies, and the distribution of electron density. For 1,1-Di-tert-butylpiperidin-1-ium iodide, DFT calculations are instrumental in optimizing the molecular structure to its lowest energy state, thereby predicting bond lengths, bond angles, and dihedral angles. researchgate.net

Theoretical calculations, often employing basis sets like 6-311G**, can determine the geometries and vibrational frequencies of the compound in its ground state. nih.govresearchgate.net The optimized structure would confirm the piperidinium (B107235) ring's expected chair conformation and the tetrahedral arrangement around the quaternary nitrogen atom.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov For the 1,1-Di-tert-butylpiperidin-1-ium cation, the positive charge is expected to be localized around the nitrogen atom and the surrounding hydrogen atoms, making them sites for interaction with the iodide anion.

| Parameter | Typical Predicted Value (Å or °) | Description |

|---|---|---|

| N-C (ring) Bond Length | ~1.50 - 1.55 Å | The length of the bond between the nitrogen and adjacent carbon atoms in the piperidinium ring. |

| N-C (tert-butyl) Bond Length | ~1.55 - 1.60 Å | The length of the bond between the nitrogen and the quaternary carbon of the tert-butyl groups. |

| C-N-C Bond Angle | ~109.5° | The bond angles around the central quaternary nitrogen, expected to be close to the ideal tetrahedral angle. |

| C-C-C Bond Angle (ring) | ~111° | The internal bond angles within the carbon backbone of the piperidinium ring, indicative of a chair conformation. |

Molecular Dynamics Simulations for Intermolecular Interactions and Conformations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can provide valuable insights into the dynamic behavior of the ions in different environments, such as in the crystalline state or in solution. mdpi.com

These simulations can model the interactions between the 1,1-Di-tert-butylpiperidin-1-ium cation and the iodide anion, as well as with solvent molecules. By analyzing the trajectories of the ions, one can determine radial distribution functions, which describe the probability of finding one ion at a certain distance from another. This is crucial for understanding ion pairing and solvation shell structures. mdpi.com

MD simulations also allow for the exploration of the conformational landscape of the cation. nih.gov The piperidinium ring can undergo conformational changes, and the bulky tert-butyl groups have rotational freedom. MD can track these motions over time, revealing the preferred conformations and the energy barriers between them. This information is vital for understanding how the molecule's shape and flexibility influence its physical properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and a specific property or activity. nih.gov QSAR models are most commonly developed to predict the biological activity or toxicity of compounds. nih.gov

In the context of this compound, QSAR models for non-toxicity-related properties could potentially be developed if a suitable dataset were available. For instance, models could be built to predict physicochemical properties like melting point, solubility, or ionic conductivity based on a series of related quaternary ammonium (B1175870) salts. These models typically use molecular descriptors—numerical values that encode different aspects of a molecule's structure—to build the correlation. However, the application of QSAR is highly dependent on the availability of a large and consistent dataset of related compounds with measured properties, which is not readily apparent for this specific compound for non-toxicological endpoints.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. nih.gov

For this compound, a Hirshfeld analysis would be performed on its single-crystal X-ray diffraction data. The analysis generates a three-dimensional surface around the molecule, which is color-coded based on the nature and distance of intermolecular contacts. Red spots on the surface indicate close contacts, such as hydrogen bonds, while blue regions represent longer-range interactions. nih.gov

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | ~60 - 75% | Represents van der Waals forces between hydrogen atoms on the exterior of the cations. nih.govnih.gov |

| I···H/H···I | ~15 - 25% | Indicates charge-assisted hydrogen bonding between the iodide anion and hydrogen atoms of the cation. |

| C···H/H···C | ~5 - 10% | Weaker van der Waals interactions between carbon and hydrogen atoms of adjacent cations. nih.gov |

Exploration of Reaction Mechanisms via Theoretical Calculations

Theoretical calculations, particularly using DFT, are essential for elucidating the mechanisms of chemical reactions. mdpi.com They allow researchers to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.com

For a stable salt like this compound, mechanistic studies might not focus on its decomposition under normal conditions but rather on its potential role in facilitating other reactions or its formation process. For example, theoretical calculations could be used to:

Model the formation reaction: Investigating the S(_N)2 reaction between 1-tert-butylpiperidine and a tert-butyl halide to form the quaternary ammonium cation, calculating the activation energy and reaction thermodynamics.

Analyze its role as an electrolyte: Simulating the ion transport mechanism in a solvent or solid matrix, which is relevant to applications in electrochemistry.

Investigate thermal decomposition pathways: At elevated temperatures, the compound might undergo elimination or substitution reactions. DFT can be used to calculate the energy barriers for these potential decomposition pathways, predicting the most likely products and the temperature at which degradation might occur.

By calculating the Gibbs free energy of activation (ΔG‡) for each step, the rate-determining step of a proposed mechanism can be identified, providing a deeper understanding of the reaction kinetics. mdpi.com

Applications of Piperidinium Iodide Salts in Advanced Materials Science

1,1-Di-tert-butylpiperidin-1-ium Iodide in Ionic Liquid Design

Ionic liquids (ILs) are salts with melting points below 100 °C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. These characteristics make them suitable for a wide range of applications, including as electrolytes and in chemical synthesis. Piperidinium-based cations are a common component in the design of ILs.

The formulation of piperidinium-based ionic liquids allows for extensive tuning of their physicochemical properties. Key properties such as viscosity, conductivity, and thermal stability are dictated by the structure of the cation and the nature of the anion. For the cation, the length and branching of the alkyl chains attached to the nitrogen atom are critical.

In the case of this compound, the cation possesses significant steric bulk due to the two tert-butyl groups. This pronounced steric hindrance would be expected to influence the resulting IL's properties profoundly. Generally, increasing the size and asymmetry of the cation disrupts crystal lattice formation, leading to lower melting points. However, the bulky tert-butyl groups would also likely increase the viscosity and decrease the ionic conductivity compared to ILs with smaller N-alkyl substituents (e.g., N,N-dimethylpiperidinium). This is because the large, cumbersome cations would have lower mobility within the liquid. The thermal stability, another key property, would also be affected by the specific chemical structure of the cation.

The choice of anion is equally important in determining the final properties of an ionic liquid. The iodide anion (I⁻) is a halide ion that can impart specific characteristics to the IL. In combination with elemental iodine, iodide-based ILs can form polyiodide anions (such as I₃⁻), which are known to be excellent charge carriers. This property is particularly useful in electrochemical applications like dye-sensitized solar cells, where the I⁻/I₃⁻ redox couple acts as a mediator.

The interaction between the large, sterically hindered 1,1-di-tert-butylpiperidin-1-ium cation and the iodide anion would define the ion-pairing and transport properties of the IL. The bulky nature of the cation could influence the formation and stability of polyiodide species, thereby affecting the electrochemical performance of the resulting electrolyte.

Integration of Piperidinium (B107235) Iodide Moieties in Polymeric Systems

Incorporating ionic moieties into polymer structures is a key strategy for creating functional materials, particularly for ion-exchange membranes and other electrochemical devices.

Anion exchange membranes (AEMs) are critical components in technologies like alkaline fuel cells and water electrolyzers. Poly(arylene piperidinium) (PAPipQ) based AEMs have emerged as a promising class of materials due to their high hydroxide (B78521) conductivity and, crucially, their chemical stability in alkaline environments. spacefrontiers.orglu.se Research has shown that the alkaline stability of these polymers is significantly enhanced by designing backbones that are free of aryl-ether bonds and benzylic hydrogens, which are susceptible to degradation. spacefrontiers.org

The stability of the piperidinium cation itself is paramount. Studies on model compounds like 4,4-diphenyl-1,1-dimethylpiperidinium have shown excellent stability. lu.se However, the N-alkyl substituents play a critical role in the degradation pathway, with longer alkyl chains promoting Hofmann elimination. spacefrontiers.org AEMs based on poly(terphenyl dimethylpiperidinium) have demonstrated high stability, with only a 5% ionic loss after storage in 2 M NaOH at 90°C. lu.se

While there is no specific research on incorporating the 1,1-di-tert-butylpiperidin-1-ium cation into AEMs, its structure presents a unique case. The extreme steric hindrance from the two tert-butyl groups could potentially hinder the Hofmann elimination degradation pathway, which requires a specific geometric arrangement of the cation and the attacking hydroxide ion. However, this same steric bulk would make the initial quaternization step to form the polymer incredibly challenging. Furthermore, the bulky, non-conductive groups would likely lower the ion exchange capacity (IEC) and ionic conductivity for a given polymer weight.

Table 1: Performance of a Representative Poly(arylene piperidinium) AEM Data presented for Poly(terphenyl dimethylpiperidinium) for contextual comparison.

| Property | Value | Conditions |

| Hydroxide Conductivity | 89 mS/cm | 80 °C, fully hydrated |

| Ionic Loss | ~5% | 2 M NaOH, 90 °C, 15 days |

| Glass Transition Temp. | >280 °C | - |

Functional materials are often created by polymerizing monomers that already contain the desired functional group. Polymerizable quaternary ammonium (B1175870) monomers are key building blocks for antimicrobial materials, ion-exchange resins, and other charged polymers. These monomers are typically synthesized through the Menschutkin reaction, where a tertiary amine is reacted with an alkyl halide containing a polymerizable group (e.g., a methacrylate). mdpi.com

Synthesizing a polymerizable monomer based on this compound would first require the synthesis of a di-tert-butylpiperidine precursor, followed by a quaternization reaction. The significant steric hindrance around the nitrogen atom would pose a substantial synthetic challenge for this quaternization step, likely requiring harsh reaction conditions and resulting in low yields. If successfully synthesized, such a monomer would introduce a very bulky, permanently charged cation into the resulting polymer chain, which could be used to create materials with unique steric and electrostatic properties.

Crystalline Porous Organic Salts (CPOSs) and Supramolecular Assemblies

Crystalline Porous Organic Salts (CPOSs) are a class of materials formed by the self-assembly of organic acids and organic bases through ionic bonding. These materials possess well-defined structures and permanent porosity, making them interesting for applications in gas storage and separation. The final structure and porosity are determined by the geometry, charge, and intermolecular interactions of the constituent ions.

Self-Assembly Principles of Piperidinium Iodide into Supramolecular Structures

The self-assembly of organic salts like piperidinium iodides into well-ordered supramolecular structures is governed by a variety of non-covalent interactions. These include hydrogen bonding, ionic interactions, and van der Waals forces. In the case of piperidinium-based salts, the cation can participate in hydrogen bonding, which, in concert with the electrostatic interactions with the iodide anion, can direct the formation of extended networks.

Engineering Hierarchical Porosity in Organic Salt Frameworks

The creation of materials with hierarchical porosity—pores of different sizes—is crucial for applications in catalysis, separation, and guest encapsulation. In the context of organic salt frameworks, porosity can be engineered by controlling the self-assembly of the constituent ions. The size and shape of the organic cation play a pivotal role in determining the dimensions of the resulting pores.

Porous organic salts (POSs) are a class of materials where strong, charge-assisted hydrogen bonds lead to the formation of robust, porous frameworks. The network topology of these materials, which dictates their porous structure, can be influenced by the steric hindrance of the components. While specific research on this compound in this area is not published, the principle of using sterically hindered components to create larger voids is a well-established strategy in crystal engineering. The two tert-butyl groups in this compound would be expected to prevent the formation of a densely packed structure, thereby favoring the generation of intrinsic porosity.

Table 1: Comparison of Ionic Radii and Potential for Porosity

| Cation | van der Waals Volume (ų) (Estimated) | Steric Hindrance | Potential for Porous Framework Formation |

|---|---|---|---|

| 1-methylpiperidinium | ~100 | Low | Moderate |

| 1-butyl-1-methylpiperidinium | ~160 | Moderate | High |

| 1,1-Di-tert-butylpiperidin-1-ium | >200 | Very High | Very High (Hypothesized) |

This table is illustrative and based on general chemical principles, as specific experimental data for this compound is not available.

Piperidinium Iodides as Precursors for Inorganic Materials Synthesis

Organic ammonium salts, including piperidinium iodides, can serve as structure-directing agents or precursors in the synthesis of inorganic materials. In such syntheses, the organic cation can template the formation of specific crystalline phases of the inorganic material or become incorporated into the final structure to form organic-inorganic hybrid materials.

The thermal decomposition of the organic component at elevated temperatures can also lead to the formation of porous inorganic materials or leave behind a carbonaceous matrix. The specific composition and structure of the final inorganic material are influenced by the nature of the organic cation and the synthesis conditions. While there is no specific literature on the use of this compound as a precursor, its bulky nature could be exploited to create large cavities within an inorganic matrix upon its removal.

Applications in Opto-electronic Devices: Perovskite Solar Cells

Piperidinium salts have been investigated as additives or components in perovskite solar cells to enhance their efficiency and stability. monmouthcollege.edunih.gov In these devices, organic cations can be incorporated into the perovskite crystal lattice or used as surface passivating agents. monmouthcollege.edu The size and shape of the organic cation are critical for the stability of the resulting perovskite structure.

The incorporation of piperidinium-based cations can influence the bandgap and moisture resistance of the perovskite material. nih.gov For instance, the use of certain piperidinium salts has been shown to retard phase segregation and the formation of defects in the perovskite layer, leading to improved device longevity. monmouthcollege.edu Although no studies have specifically reported the use of this compound in perovskite solar cells, the significant steric bulk of this cation might be leveraged to passivate surface defects or to create novel 2D/3D perovskite structures with potentially enhanced stability.

Table 2: Research Findings on Piperidinium Salts in Perovskite Solar Cells

| Piperidinium Salt | Role in Perovskite Solar Cell | Observed Effect |

|---|---|---|

| Piperidinium Iodide (PpI) | Additive in perovskite precursor solution | Passivation of surface defects, reduction of non-radiative recombination |

This table summarizes findings on related piperidinium salts, as specific data for this compound is not available in the reviewed literature.

Catalytic Roles of Piperidinium Iodide Compounds

Phase-Transfer Catalysis (PTC) by Piperidinium (B107235) Salts

Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgwisdomlib.org The catalyst, often a quaternary ammonium (B1175870) salt, transports one of the reactants, usually an anion, from the aqueous phase into the organic phase where the reaction can proceed. wikipedia.orgwisdomlib.org The general mechanism involves the exchange of the catalyst's anion with the reactant anion at the phase interface, followed by the diffusion of the newly formed ion pair into the organic phase.

Piperidinium salts, as a class of quaternary ammonium compounds, are effective phase-transfer catalysts. Their efficacy is influenced by the lipophilicity of the cation; bulkier and more lipophilic cations are generally more effective at solubilizing the reactant anion in the organic phase. The structure of 1,1-di-tert-butylpiperidin-1-ium iodide, with its two bulky tert-butyl groups, would confer significant lipophilicity to the cation, making it a potentially efficient phase-transfer catalyst. Research on bis-piperidinium compounds has demonstrated their effectiveness as two-center phase-transfer catalysts in reactions such as etherification and N-alkylation. researchgate.net

The efficiency of a phase-transfer catalyst can be influenced by several factors, as summarized in the table below.

| Parameter | Effect on PTC Rate | Rationale |

| Catalyst Structure | Increased lipophilicity of the cation generally increases the rate. | Enhances the solubility of the ion pair in the organic phase. |

| Solvent | Polar, aprotic solvents can increase the intrinsic reaction rate. | Solvates the cation more than the anion, increasing the anion's reactivity. |

| Agitation | Increased agitation speed increases the rate. | Increases the interfacial area between the phases, facilitating ion exchange. |

| Concentration of Reactants | Higher concentration generally increases the rate. | Increases the probability of reaction in the organic phase. |

This table provides a general overview of factors influencing phase-transfer catalysis.

Organocatalysis and Co-catalytic Applications in Organic Synthesis

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Piperidinium salts can function as organocatalysts through various activation modes. For instance, they can act as Lewis acids through hydrogen bonding or other non-covalent interactions. Pyridinium (B92312) salts, which are structurally related to piperidinium salts, have been studied for their catalytic properties in reactions like the aza-Diels-Alder reaction. researchgate.netresearchgate.net The catalytic activity in these cases can depend on the substituents on the ring and the nature of the counterion. researchgate.net

Piperidinium iodide compounds can also participate in dual catalytic systems. For example, the combination of piperidine (B6355638) and iodine has been shown to be an effective dual catalyst for the one-pot synthesis of coumarin-3-carboxamides. In such systems, piperidine can act as a base, while iodine can activate carbonyl groups.

Furthermore, piperidinium salts have been employed in asymmetric hydrogenation reactions. For instance, iridium-catalyzed asymmetric hydrogenation of certain pyridinium salts provides access to chiral piperidine esters. rsc.org While this is a metal-catalyzed reaction, the piperidinium salt is a key substrate that is transformed into a valuable chiral product. The iodide ion in this compound can also play a role in catalysis, for example, by participating in halogen bonding or acting as a nucleophile. Recent research has highlighted the role of lutidinium iodide as a co-catalyst in the dual catalytic activation of alkyl halides for C-C bond formation, where the iodide facilitates nucleophilic exchange and the lutidinium radical participates in halogen atom transfer. nih.gov

Enzyme Superactivation and Modulation by Quaternary Ammonium Salts

Quaternary ammonium salts, particularly those with bulky hydrophobic groups, have been shown to significantly enhance the activity of certain enzymes, a phenomenon known as "superactivation". researchgate.net This effect has been extensively studied with the enzyme α-chymotrypsin. The presence of quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBABr) in aqueous solution can lead to a substantial increase in the enzyme's catalytic activity. researchgate.net

The degree of superactivation is dependent on the structure of the quaternary ammonium salt. Generally, a higher molecular weight and greater hydrophobicity of the alkyl groups on the nitrogen atom lead to a greater superactivating effect. This suggests that this compound, with its two bulky and hydrophobic tert-butyl groups, would be a potent enzyme superactivator.

The following table, based on data for the hydrolysis of N-glutaryl-L-phenylalanine p-nitroanilide by α-chymotrypsin, illustrates the effect of different quaternary ammonium salts on enzyme activity.

| Quaternary Ammonium Salt | Relative Enzyme Activity (r/rbuffer) at 0.1 M |

| Tetramethylammonium Bromide (TMABr) | ~1.5 |

| Tetraethylammonium Bromide (TEABr) | ~2.5 |

| Tetrapropylammonium Bromide (TPABr) | ~4.0 |

| Tetrabutylammonium Bromide (TBABr) | ~6.0 |

Data adapted from studies on α-chymotrypsin superactivation. The values are illustrative of the trend that increasing the size of the alkyl groups on the quaternary ammonium salt enhances enzyme activity.

It is important to note that while these salts can act as activators, they can also lead to enzyme deactivation over time, particularly at higher concentrations. researchgate.net The balance between activation and deactivation is a key consideration in the practical application of this phenomenon.

Investigations into Fundamental Interactions with Biological Systems

Molecular Interactions with Biological Targets for Research Probes

Currently, there are no published studies that have utilized 1,1-Di-tert-butylpiperidin-1-ium iodide as a research probe to investigate specific biological targets. The design of such a probe would typically leverage the compound's physicochemical properties to interact with and report on a biological system. For a quaternary ammonium (B1175870) compound, this often involves the positively charged nitrogen atom and the hydrophobic scaffold. Potential interactions could be envisioned with negatively charged biological macromolecules such as nucleic acids or acidic residues on protein surfaces. However, without experimental data, any discussion of specific molecular targets for this compound remains speculative.

Membrane Disruption Mechanisms of Quaternary Ammonium Compounds

The scientific community has extensively studied the membrane disruption capabilities of quaternary ammonium compounds (QACs). The general mechanism involves an initial electrostatic attraction between the cationic head of the QAC and the negatively charged components of microbial cell membranes. This is followed by the insertion of the hydrophobic portions of the molecule into the lipid bilayer, leading to a loss of membrane integrity and eventual cell lysis.

Several models describe this disruptive process, including the "carpet" model, where the compounds accumulate on the membrane surface, and the "barrel-stave" or "toroidal pore" models, which involve the formation of transmembrane channels. The specific mechanism and efficacy are influenced by factors such as the size and nature of the alkyl groups attached to the nitrogen atom. For this compound, the presence of two bulky tert-butyl groups would be expected to significantly influence its interaction with the lipid bilayer. However, in the absence of empirical studies, the precise mechanism by which it may disrupt biological membranes is unknown.

Enzyme Inhibition Studies (Focus on Mechanism and Binding)

The potential for this compound to act as an enzyme inhibitor has not been explored in published research. Generally, small molecules can inhibit enzymes through various mechanisms, including competitive, non-competitive, uncompetitive, or mixed inhibition, by binding to the active site or allosteric sites. The specificity and mechanism of inhibition are determined by the molecular structure of the inhibitor and its interactions with the enzyme.

For a compound like this compound, its charged nature and steric bulk would be key determinants of any potential enzyme inhibitory activity. It could theoretically interact with enzymes that have a negatively charged binding pocket or allosteric site. However, without any experimental screening or mechanistic studies, the identification of target enzymes and the characterization of binding kinetics and inhibition mechanisms for this specific compound are not possible.

Future Research Directions and Emerging Trends for 1,1 Di Tert Butylpiperidin 1 Ium Iodide

Advanced Material Design with Tailored Functionalities

The unique combination of a bulky, non-planar cation and a functional anion in 1,1-Di-tert-butylpiperidin-1-ium iodide offers intriguing possibilities for the design of advanced materials. Future research is anticipated to explore its use as a building block for materials with tailored functionalities. The sterically demanding di-tert-butyl groups can influence the packing of molecules in the solid state, potentially leading to the creation of porous materials or materials with specific thermal and electronic properties. The iodide anion, being redox-active and polarizable, could be exploited in the development of conductive or photoactive materials.

A key area of investigation will likely involve the incorporation of this piperidinium (B107235) salt into polymer matrices to create novel composites. The bulky cation could act as a plasticizer or a charge carrier, depending on the polymer host. Research into its role as a templating agent for the synthesis of nanostructured materials, such as mesoporous silicas or metal-organic frameworks (MOFs), could also be a fruitful avenue.

Table 1: Potential Applications in Advanced Material Design

| Potential Application Area | Rationale for this compound |

| Ionic Liquids | The bulky, asymmetric cation may lead to a low melting point and wide electrochemical window, suitable for electrolyte applications. |

| Polymer Electrolytes | Incorporation into polymer matrices could enhance ionic conductivity for battery and sensor technologies. |

| Organic Semiconductors | The iodide anion could facilitate charge transport in organic electronic devices. |

| Crystal Engineering | The steric hindrance of the cation can be used to control crystal packing and design materials with specific optical or physical properties. |

Novel Catalytic Systems Based on Piperidinium Iodide Scaffolds

Quaternary ammonium (B1175870) iodides are known to be effective catalysts in a variety of organic transformations, often acting as phase-transfer catalysts or sources of nucleophilic iodide. Future research on this compound is expected to delve into its catalytic activity, particularly in reactions where the steric bulk of the cation can influence selectivity.

One promising direction is its application in stereoselective synthesis, where the chiral environment created by the bulky piperidinium cation could induce asymmetry in the products. Furthermore, its potential as a catalyst in carbon dioxide fixation reactions, polymerization processes, and the synthesis of fine chemicals will likely be explored. The iodide ion itself can participate in catalytic cycles, for instance, in the activation of substrates or as a leaving group.

Table 2: Potential Catalytic Applications

| Reaction Type | Potential Role of this compound |

| Phase-Transfer Catalysis | Facilitating reactions between reactants in immiscible phases. |

| Halogenation Reactions | As a source of iodide for the synthesis of organoiodides. |

| Ring-Opening Polymerization | Initiating the polymerization of cyclic monomers. |

| Carbonate Synthesis | Catalyzing the reaction of epoxides with carbon dioxide. |

Exploration of Unique Supramolecular Architectures

The non-covalent interactions involving the 1,1-Di-tert-butylpiperidin-1-ium cation and the iodide anion, as well as with other molecules, are a rich area for future supramolecular chemistry research. The bulky tert-butyl groups can direct the formation of specific host-guest complexes or self-assembled structures.

Investigations are likely to focus on the formation of inclusion compounds, where the piperidinium salt is encapsulated within a larger host molecule, and the study of its interactions with crown ethers, cyclodextrins, or calixarenes. The ability of the iodide anion to form halogen bonds is another key aspect that could be exploited to build complex supramolecular assemblies with predictable geometries and properties. These architectures could find applications in molecular recognition, sensing, and drug delivery.

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

To fully unlock the potential of this compound in the aforementioned areas, a deep understanding of its chemical behavior at the molecular level is crucial. Future research will undoubtedly rely on a synergistic combination of experimental techniques and computational modeling.

Experimental studies, such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, will be essential to characterize the structure and dynamics of this compound and its complexes. These experimental data will provide the basis for high-level computational studies. Density Functional Theory (DFT) calculations, for example, can be employed to investigate reaction mechanisms, predict spectroscopic properties, and understand the nature of non-covalent interactions. Molecular dynamics simulations could be used to model the behavior of this salt in different environments, such as in solution or within a polymer matrix, providing insights into its transport properties and conformational dynamics.

This integrated approach will be vital for the rational design of new materials and catalysts based on the this compound scaffold and for predicting their performance in specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.